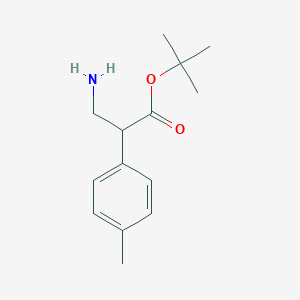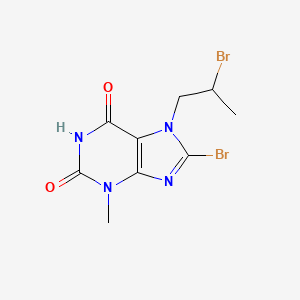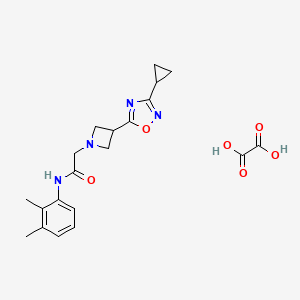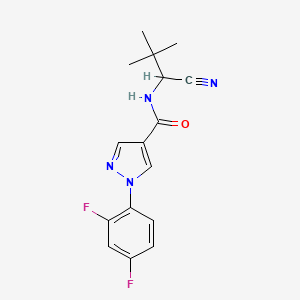![molecular formula C25H24F3NO6 B2480977 Ethyl 4-[7-hydroxy-4-oxo-8-(piperidin-1-ylmethyl)-2-(trifluoromethyl)chromen-3-yl]oxybenzoate CAS No. 637752-62-6](/img/structure/B2480977.png)
Ethyl 4-[7-hydroxy-4-oxo-8-(piperidin-1-ylmethyl)-2-(trifluoromethyl)chromen-3-yl]oxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-[7-hydroxy-4-oxo-8-(piperidin-1-ylmethyl)-2-(trifluoromethyl)chromen-3-yl]oxybenzoate is a compound that likely exhibits a complex structure due to the presence of a trifluoromethyl group and a chromene moiety. The compound is not directly described in the provided papers, but its synthesis and properties can be inferred from related compounds and synthetic methods.
Synthesis Analysis
The synthesis of trifluoromethyl heterocycles, which are part of the compound's structure, can be achieved using ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate as a versatile intermediate. This intermediate can undergo rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions to form various heterocycles, including oxazoles, thiazoles, imidazoles, triazines, and pyridines . Additionally, ethyl 2-oxo-3-(4-oxo-4H-chromen-2-yl)propanoates can react with S-methylisothiosemicarbazide hydroiodide to form triazine derivatives upon refluxing in pyridine or ethanol . These methods could potentially be adapted to synthesize the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using single-crystal X-ray crystallography. For instance, ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate crystallizes in the triclinic crystal system and exhibits intramolecular hydrogen bonding between hydroxy and carbonyl groups, as well as intermolecular hydrogen bonding . This suggests that the compound of interest may also form similar hydrogen bonding patterns, contributing to its stability and crystalline structure.
Chemical Reactions Analysis
The chemical reactions involving the compound's precursors and analogs indicate that the presence of the trifluoromethyl group and the chromene ring could allow for various chemical transformations. The reactivity of the ethoxalyl group in related compounds suggests that the compound may also undergo reactions at this site, potentially leading to the formation of new heterocyclic structures .
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not directly reported, the properties of similar compounds can provide insights. For example, the presence of the trifluoromethyl group is known to influence the acidity, lipophilicity, and metabolic stability of molecules . The chromene ring, with its potential for hydrogen bonding, could affect the solubility and crystallinity of the compound . Additionally, the synthesis of ethyl 2-(4-methylbenzylidene)-3-oxobutanoate and its characterization by NMR, mass spectra, and X-ray diffraction studies indicate that the compound of interest could be similarly characterized to determine its conformation and electronic structure .
Scientific Research Applications
Synthesis and Bio-Evaluation
Derivatives similar to the compound have been synthesized for bio-evaluation purposes, highlighting the interest in their antimicrobial, antifungal, and antimalarial activities. The synthesis involves solvent-free reactions and subsequent cyclization, indicating a potential route for creating bioactive molecules based on this or related scaffolds (Shah et al., 2016).
Trifluoromethyl Heterocycles Synthesis
Research on versatile intermediates for synthesizing a wide range of trifluoromethyl heterocycles showcases the importance of such compounds in medicinal chemistry. The use of catalyzed reactions to create diverse sets of heterocycles points to the synthetic utility of compounds bearing trifluoromethyl groups, suggesting potential applications in drug discovery and development (Honey et al., 2012).
Environmental Applications
Compounds featuring similar structural elements have been used to create selective exchange resins for removing contaminants from water, demonstrating an environmental application. This highlights the potential utility of the compound or its derivatives in environmental remediation technologies (Heininger & Meloan, 1992).
Novel Synthetic Pathways
The development of novel synthetic pathways involving related compounds underscores the ongoing interest in exploring new chemical reactions for the synthesis of complex molecules. This research can lead to the discovery of new materials, catalysts, or bioactive compounds, offering broad implications for various fields of scientific inquiry (Reddy et al., 2008).
Antimicrobial and Antitumor Activities
Studies on the antimicrobial and antitumor activities of compounds with similar structures to Ethyl 4-[7-hydroxy-4-oxo-8-(piperidin-1-ylmethyl)-2-(trifluoromethyl)chromen-3-yl]oxybenzoate provide insight into potential biomedical applications. The synthesis and evaluation of novel derivatives for their biological activities emphasize the relevance of such compounds in developing new therapeutic agents (Patel, 2020).
properties
IUPAC Name |
ethyl 4-[7-hydroxy-4-oxo-8-(piperidin-1-ylmethyl)-2-(trifluoromethyl)chromen-3-yl]oxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24F3NO6/c1-2-33-24(32)15-6-8-16(9-7-15)34-22-20(31)17-10-11-19(30)18(14-29-12-4-3-5-13-29)21(17)35-23(22)25(26,27)28/h6-11,30H,2-5,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSAYTGOBCLTLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3CN4CCCCC4)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24F3NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[7-hydroxy-4-oxo-8-(piperidin-1-ylmethyl)-2-(trifluoromethyl)chromen-3-yl]oxybenzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2480895.png)
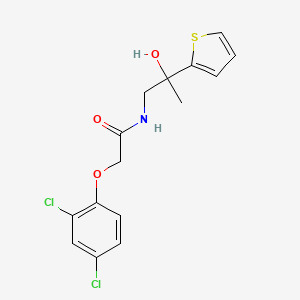
![2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2480897.png)
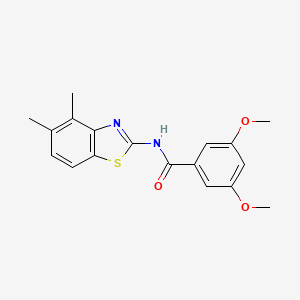
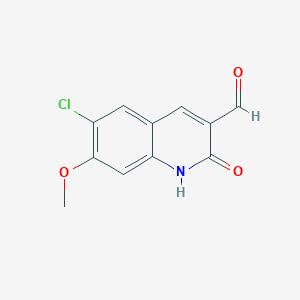
![2-((1-((2-Fluorophenyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2480903.png)
![2-chloro-N'-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2480905.png)
![N-(3-fluorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2480906.png)
![N-(3,4-dimethoxyphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2480908.png)
